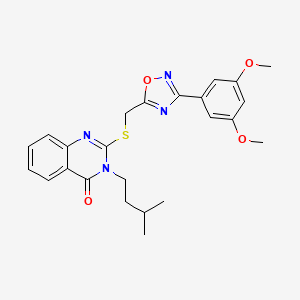

ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is a compound that belongs to a class of chemicals known for their potential pharmacological activities. The compound's structure suggests it may have interactions with biological systems, possibly through enzyme inhibition or receptor modulation, which could be leveraged for therapeutic purposes.

Synthesis Analysis

The synthesis of related thiazolyl acetate derivatives has been explored in various studies. For instance, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and evaluated for their biological activities . Another study reported the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through cyclization of thioamide with 2-chloroacetoacetate . These methods often involve cyclization reactions and the use of microwave-assisted synthesis, which can enhance reaction rates and yields.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . This information is crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.

Chemical Reactions Analysis

The reactivity of thiazolyl acetate derivatives towards various reagents has been studied, leading to the formation of different heterocyclic compounds. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were shown to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . These reactions are significant for the diversification of the chemical structure and potential enhancement of biological activity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds' properties can be inferred. The solubility, melting points, and stability of these compounds can be influenced by their molecular structure, particularly the presence of functional groups capable of hydrogen bonding and the overall molecular polarity .

Relevant Case Studies

Several of the synthesized compounds have been evaluated for their pharmacological activities. Compounds with halogen substitution were found to exhibit good anti-inflammatory and analgesic activities . Additionally, metal complexes of a related compound demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model . These case studies highlight the potential therapeutic applications of thiazolyl acetate derivatives and their metal complexes.

科学的研究の応用

Synthesis and Derivatives

Ethyl 2-(2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is involved in the synthesis of various thiazole and fused derivatives with significant antimicrobial activities. The compound's reactivity towards different reagents allows the synthesis of arylidene, pyridine, thiophene, and anilide derivatives, which exhibit antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008). Additionally, its derivatives have been synthesized for antimicrobial and antioxidant studies, showing excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential (Raghavendra et al., 2016).

Antimicrobial and Antioxidant Properties

A series of thiazole compounds derived from this compound have been synthesized and tested for their anticancer activity against breast cancer cells, showcasing the compound's potential in developing anticancer agents (Sonar et al., 2020). Furthermore, its derivatives have demonstrated significant anti-inflammatory, analgesic, and antioxidant activities, highlighting its therapeutic potential in various medical applications (Attimarad et al., 2017).

Heterocyclic Synthesis

The compound is also pivotal in the synthesis of heterocyclic compounds such as thiazolopyrimidines, showcasing its versatility in organic synthesis and the potential for discovering new therapeutic agents (Sherif et al., 1993). Its ability to produce various substituted pyran, pyridine, and pyridazine derivatives further underscores its significance in heterocyclic chemistry and drug development (Mohareb et al., 2004).

将来の方向性

Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the future research directions could involve further exploration of the biological activities of this compound and its potential applications in medicine.

作用機序

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target and how long it remains active in the body .

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and the temperature .

特性

IUPAC Name |

ethyl 2-[2-[[2-(4-methoxyphenyl)tetrazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S/c1-3-26-13(23)8-10-9-27-16(17-10)18-15(24)14-19-21-22(20-14)11-4-6-12(25-2)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,17,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAZYMWCRADDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)

![N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2517305.png)

![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)